Ethyl 2-(3-fluorophenyl)acetate

Description

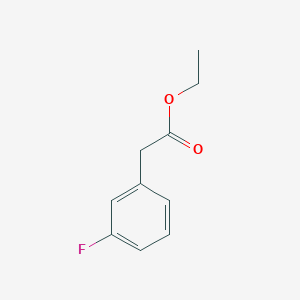

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRDXLQMKAJOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471294 | |

| Record name | Ethyl 2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-47-3 | |

| Record name | Ethyl 3-fluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)acetate is a fluorinated organic compound with the CAS number 587-47-3 . It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the presence of a fluorine atom on the phenyl ring, which can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of Ethyl 2-(3-fluorophenyl)acetate, tailored for professionals in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(3-fluorophenyl)acetate is essential for its handling, application in synthesis, and for the prediction of the properties of its derivatives. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 587-47-3 | [3][4] |

| Molecular Formula | C₁₀H₁₁FO₂ | [3] |

| Molecular Weight | 182.19 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 223.97 °C at 760 mmHg126-129 °C at 28 Torr | [1] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [4] |

| Purity | Typically ≥97% | [3] |

Synthesis of Ethyl 2-(3-fluorophenyl)acetate

The most common and straightforward method for the synthesis of Ethyl 2-(3-fluorophenyl)acetate is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-fluorophenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylacetic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude Ethyl 2-(3-fluorophenyl)acetate.

-

The crude product can be further purified by vacuum distillation.

Analytical Methods

The purity and identity of Ethyl 2-(3-fluorophenyl)acetate can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.

-

Detection: UV detection at a wavelength around 254 nm is suitable due to the presence of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Eye Irritation | Wear safety glasses or goggles. |

| Skin Irritation | Wear protective gloves and a lab coat. |

| Inhalation | Use in a well-ventilated area or with a fume hood. |

| Flammability | Keep away from open flames and sources of ignition. |

Applications in Drug Discovery and Development

Ethyl 2-(3-fluorophenyl)acetate is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The fluorophenyl moiety is a common feature in many centrally acting drugs. The ester functional group provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[1]

Note on Biological Pathways: As of the current date, there is limited publicly available information directly linking Ethyl 2-(3-fluorophenyl)acetate or its immediate derivatives to specific biological signaling pathways. Researchers utilizing this compound in drug discovery programs would need to conduct their own biological assays to elucidate its mechanism of action and identify its molecular targets.

Conclusion

Ethyl 2-(3-fluorophenyl)acetate is a valuable chemical intermediate with established utility in synthetic organic chemistry, particularly for the development of new therapeutic agents. Its synthesis is straightforward, and its properties are well-characterized. While its direct biological activity is not extensively documented, its role as a precursor to bioactive molecules makes it a compound of significant interest to the research and drug development community. Future investigations into the biological effects of derivatives of Ethyl 2-(3-fluorophenyl)acetate may reveal novel therapeutic opportunities.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in the development of various pharmaceuticals.[1] This document details a common and effective synthetic method, purification protocols, and a full spectroscopic and physical characterization of the target compound.

Physicochemical Properties

Ethyl 2-(3-fluorophenyl)acetate is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.19 g/mol | [2] |

| Boiling Point | 126-129 °C (at 28 Torr) | [3] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥97% | [2] |

Synthesis of Ethyl 2-(3-fluorophenyl)acetate

The most common and efficient method for the synthesis of Ethyl 2-(3-fluorophenyl)acetate is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of an acid catalyst.[4][5] This equilibrium reaction is typically driven towards the product by using an excess of the alcohol, which also serves as the solvent.[5]

Synthesis Pathway

Caption: Fischer Esterification of 3-Fluorophenylacetic Acid.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure adapted for the synthesis of Ethyl 2-(3-fluorophenyl)acetate.

Materials:

-

3-Fluorophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

-

Dichloromethane (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Ethyl 2-(3-fluorophenyl)acetate can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization of Ethyl 2-(3-fluorophenyl)acetate

The structure and purity of the synthesized Ethyl 2-(3-fluorophenyl)acetate are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-6.90 | m | 4H | Aromatic protons |

| 4.19 | q, J = 8.0 Hz | 2H | -OCH₂CH₃ |

| 3.60 (estimated) | s | 2H | Ar-CH₂- |

| 1.25 | t, J = 8.0 Hz | 3H | -OCH₂CH₃ |

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C=O (ester) |

| 164.3 (d, JCF = 245.8 Hz) | C-F of the aromatic ring |

| ~134.0 (d) | Aromatic C-H |

| ~130.0 (d) | Aromatic C-H |

| ~115.0 (d) | Aromatic C-H |

| ~113.0 (d) | Aromatic C-H |

| 61.0 | -OCH₂CH₃ |

| 41.0 (estimated) | Ar-CH₂- |

| 14.2 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Ethyl 2-(3-fluorophenyl)acetate is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1150 | C-F stretch (aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of Ethyl 2-(3-fluorophenyl)acetate would show the molecular ion peak and characteristic fragmentation patterns for an ethyl ester.

| m/z | Fragment Ion |

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - OCH₂CH₃]⁺ |

| 109 | [M - COOCH₂CH₃]⁺ |

| 91 | [C₇H₆F]⁺ |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Workflow for Synthesis and Characterization.

References

Spectroscopic and Structural Elucidation of Ethyl 2-(3-fluorophenyl)acetate: A Technical Overview

Introduction

Ethyl 2-(3-fluorophenyl)acetate is a fluorinated aromatic ester with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a fluorophenyl group, makes it a valuable intermediate in the development of compounds with specific biological activities. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for Ethyl 2-(3-fluorophenyl)acetate, along with detailed experimental protocols for data acquisition.

Compound Information

| IUPAC Name | ethyl 2-(3-fluorophenyl)acetate |

| Synonyms | Ethyl 3-fluorophenylacetate, (3-Fluorophenyl)acetic acid ethyl ester |

| CAS Number | 587-47-3[2] |

| Molecular Formula | C₁₀H₁₁FO₂[2] |

| Molecular Weight | 182.19 g/mol [2] |

| Appearance | Liquid[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-(3-fluorophenyl)acetate, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Ethyl 2-(3-fluorophenyl)acetate is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(3-fluorophenyl)acetate (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |

| ~3.60 | Singlet | 2H | Ar-CH ₂-COO- |

| ~4.15 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.90-7.30 | Multiplet | 4H | Aromatic protons |

Note: The chemical shifts are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(3-fluorophenyl)acetate (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~14.1 | -OCH₂C H₃ |

| ~41.0 | Ar-C H₂-COO- |

| ~61.0 | -OC H₂CH₃ |

| ~114.5 (d, J ≈ 21 Hz) | C4 or C6 (ortho to F) |

| ~122.5 (d, J ≈ 3 Hz) | C2 (ortho to F) |

| ~124.5 (d, J ≈ 3 Hz) | C5 (para to F) |

| ~130.0 (d, J ≈ 8 Hz) | C1 (ipso to CH₂) |

| ~137.0 (d, J ≈ 7 Hz) | C3 (ipso to F) |

| ~171.0 | C =O |

Note: The chemical shifts are predicted values and are subject to variation. The aromatic carbons will exhibit splitting due to coupling with the fluorine atom.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of Ethyl 2-(3-fluorophenyl)acetate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, for instance, a 300 or 400 MHz instrument.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of Ethyl 2-(3-fluorophenyl)acetate will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O bonds, as well as absorptions from the aromatic ring.

Table 3: Predicted IR Absorption Bands for Ethyl 2-(3-fluorophenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1000 | Strong | C-O (ester) stretch |

| ~1100 | Strong | C-F stretch |

Note: These are predicted absorption ranges and the exact peak positions may vary.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As Ethyl 2-(3-fluorophenyl)acetate is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The typical scanning range is from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum of Ethyl 2-(3-fluorophenyl)acetate, the molecular ion peak is expected at m/z 182. The fragmentation pattern will likely involve the loss of the ethoxy group and other characteristic fragments.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of Ethyl 2-(3-fluorophenyl)acetate

| m/z | Possible Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - OCH₂CH₃]⁺ |

| 109 | [M - COOCH₂CH₃]⁺ or [C₇H₆F]⁺ |

Note: The relative intensities of the peaks will depend on the ionization energy and the stability of the fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a liquid sample like Ethyl 2-(3-fluorophenyl)acetate, a direct injection or infusion method can be used. Alternatively, the sample can be introduced via gas chromatography (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an energy of 70 eV.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like Ethyl 2-(3-fluorophenyl)acetate.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Role of Phenylacetic Acid Derivatives in the Synthesis of Neurological Disorder APIs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility of phenylacetic acid derivatives, with a conceptual focus on compounds like Ethyl 2-(3-fluorophenyl)acetate, as key building blocks for Active Pharmaceutical Ingredients (APIs) targeting neurological disorders. We will delve into a detailed, plausible synthetic route for Rolipram, a potent phosphodiesterase 4 (PDE4) inhibitor known for its potential in treating a range of neurological and psychiatric conditions. This guide provides in-depth experimental protocols, quantitative data, and visual representations of the underlying biological pathways to support researchers in the field of drug discovery and development.

Introduction

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. Ethyl 2-(3-fluorophenyl)acetate, with its activated alpha-position and the influence of the fluorine substituent on pharmacokinetic and pharmacodynamic properties, represents a valuable starting material for creating diverse molecular architectures. One of the key therapeutic areas where these building blocks are impactful is in the development of treatments for neurological disorders.

This guide focuses on the synthesis of Rolipram, a selective PDE4 inhibitor. PDE4 is a critical enzyme in the central nervous system that degrades cyclic adenosine monophosphate (cAMP), a vital second messenger. By inhibiting PDE4, Rolipram elevates cAMP levels, which in turn modulates various downstream signaling pathways implicated in neuroinflammation, memory, and mood regulation.

Synthetic Pathway to Rolipram

While a direct synthesis of Rolipram from Ethyl 2-(3-fluorophenyl)acetate is not prominently featured in the literature, a closely related and well-documented pathway begins with a substituted phenylacetic acid. The following multi-step synthesis of Rolipram (4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one) is a compilation of established chemical transformations, providing a clear roadmap for its laboratory-scale preparation.

Experimental Protocols

Step 1: Etherification of 3-Hydroxy-4-methoxyphenylacetic acid

This initial step involves the protection of the phenolic hydroxyl group as a cyclopentyl ether.

-

Materials: 3-Hydroxy-4-methoxyphenylacetic acid, Cyclopentyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq) in dry DMF, add anhydrous K₂CO₃ (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add Cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, can be purified by column chromatography or used directly in the next step.

-

Step 2: Amide Formation

The carboxylic acid is converted to an amide using a suitable amine.

-

Materials: 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, 4-aminobutanol, a coupling agent (e.g., DCC, EDC), and a suitable solvent (e.g., DCM, DMF).

-

Procedure:

-

Dissolve 3-(cyclopentyloxy)-4-methoxyphenylacetic acid (1.0 eq) in dry DCM.

-

Add the coupling agent (1.1 eq) and a catalytic amount of DMAP.

-

Add 4-aminobutanol (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide.

-

Step 3: Intramolecular Cyclization (Lactamization)

The terminal hydroxyl group of the amide undergoes cyclization to form the pyrrolidinone ring of Rolipram.

-

Materials: The amide from Step 2, a reagent for activating the hydroxyl group (e.g., MsCl, TsCl), and a base (e.g., triethylamine).

-

Procedure:

-

Dissolve the amide (1.0 eq) and triethylamine (1.5 eq) in dry DCM and cool to 0°C.

-

Add mesyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is then treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to effect the intramolecular cyclization.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude Rolipram by column chromatography or recrystallization.

-

A modern and efficient alternative for the synthesis of Rolipram is through a continuous-flow process. A reported enantioselective flow synthesis of (S)-rolipram achieved an impressive 83% yield.[1][2]

Quantitative Data

The following table summarizes the reported yields for key transformations in the synthesis of Rolipram and related intermediates.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Henry Condensation | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | Nitro olefin intermediate | Nitromethane, base | 80 (2 steps) | |

| Enantioselective Michael Addition | Nitro olefin intermediate | Chiral nitroester | Dimethyl malonate, organocatalyst | 96 | |

| Reduction and Lactamization | Chiral nitroester | (R)-Rolipram | Nickel boride reduction, hydrolysis/thermolysis | 63 (overall) | |

| Continuous Flow Synthesis (Final Step) | γ-nitroester intermediate | (S)-Rolipram | Trichlorosilane, DIEA | 83 | [1] |

| Multi-step Continuous Flow Synthesis | 3-(cyclopentyloxy)-4-methoxybenzaldehyde | (S)-Rolipram | Four-step catalytic flow process | 50 (overall) | [3][4] |

Signaling Pathway and Mechanism of Action

Rolipram exerts its therapeutic effects by inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, resulting in a cascade of events that modulate neuronal function and inflammation.

PDE4 Inhibition and cAMP Signaling Pathway

Caption: PDE4 inhibition by Rolipram increases cAMP levels.

The diagram above illustrates how Rolipram inhibits PDE4, preventing the breakdown of cAMP to 5'-AMP. The resulting increase in cAMP concentration leads to the activation of PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Activated p-CREB translocates to the nucleus and promotes the transcription of genes involved in neuroprotection and reducing inflammation.[5][6][7]

Experimental Workflow for API Synthesis

Caption: General workflow for the synthesis of Rolipram.

This workflow diagram outlines the key stages in the synthesis of Rolipram, from the starting phenylacetic acid derivative to the final purified API. Each step involves specific reagents and conditions that must be carefully controlled to ensure a high yield and purity of the desired product.

Conclusion

Ethyl 2-(3-fluorophenyl)acetate and related phenylacetic acid derivatives are invaluable starting materials for the synthesis of complex APIs for neurological disorders. The synthesis of Rolipram serves as a prime example of how these building blocks can be elaborated into potent and selective modulators of key neurological pathways. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and development in this critical therapeutic area. Furthermore, the visualization of the underlying signaling pathways offers a deeper understanding of the mechanism of action, which is crucial for the rational design of next-generation neurological drugs. The continued exploration of innovative synthetic methodologies, such as continuous flow chemistry, will undoubtedly accelerate the discovery and production of new and improved treatments for a wide range of debilitating neurological conditions.

References

- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Innovation: A Technical Guide to Novel Compound Discovery Utilizing Ethyl 2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. Ethyl 2-(3-fluorophenyl)acetate has emerged as a versatile and highly valuable building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the presence of a fluorine atom and a reactive ester group, provide a fertile ground for the generation of complex molecular architectures with significant potential for therapeutic intervention, particularly in the realms of neurological disorders and oncology. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core methodologies and experimental protocols for leveraging Ethyl 2-(3-fluorophenyl)acetate in the quest for next-generation therapeutics.

Core Synthetic Strategies and Applications

Ethyl 2-(3-fluorophenyl)acetate is primarily utilized as a key intermediate in the construction of heterocyclic scaffolds and as a precursor for kinase inhibitors. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity of the final compounds, making it an attractive feature in drug design. The ester functionality, on the other hand, allows for a variety of chemical transformations, including hydrolysis, amidation, and reduction, opening up numerous avenues for structural diversification.

Synthesis of Bioactive Heterocycles

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, with a significant number of approved drugs featuring these structural motifs. Ethyl 2-(3-fluorophenyl)acetate serves as a valuable precursor for the synthesis of various heterocyclic systems.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

A representative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a scaffold known for its diverse biological activities, is outlined below.

-

Step 1: Condensation. A solution of ethyl 5-amino-1H-pyrazole-4-carboxylate (1.00 g, 6.45 mmol) and a suitable diketone derived from Ethyl 2-(3-fluorophenyl)acetate (1.51 g, 6.45 mmol) in acetic acid (50 mL) is heated at reflux for 6 hours.

-

Step 2: Isolation. After cooling to room temperature, the formed precipitate is filtered off, washed with water, and dried to yield the target pyrazolo[1,5-a]pyrimidine derivative.

This general procedure can be adapted and optimized for the synthesis of a library of related compounds by varying the diketone precursor derived from Ethyl 2-(3-fluorophenyl)acetate.

Development of Kinase Inhibitors

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-fluorophenyl moiety of Ethyl 2-(3-fluorophenyl)acetate can be a key pharmacophore in the design of potent and selective kinase inhibitors.

Experimental Workflow: From Starting Material to Kinase Inhibitor

The following diagram illustrates a generalized workflow for the development of kinase inhibitors starting from Ethyl 2-(3-fluorophenyl)acetate.

Quantitative Data Summary

The following tables summarize representative quantitative data for compounds synthesized using Ethyl 2-(3-fluorophenyl)acetate as a key starting material. This data is illustrative and specific values will vary depending on the exact molecular structure and assay conditions.

| Compound Class | Synthetic Step | Reagents and Conditions | Yield (%) |

| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | Ethyl 5-amino-1H-pyrazole-4-carboxylate, diketone, acetic acid, reflux | 80-95 |

| Quinazoline Derivative | S-alkylation | 2-mercapto-3-phenylquinazolin-4(3H)-one, ethyl chloroacetate, K2CO3, DMF, reflux | 65 |

| Thiazole Derivative | Hantzsch Thiazole Synthesis | α-bromoketone, thiourea derivative, ethanol, reflux | 46-88 |

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |

| KIN-001 | Aurora Kinase B | 15 | HCT116 | 0.25 |

| KIN-002 | EGFR | 50 | A549 | 1.2 |

| KIN-003 | Src | 120 | MCF-7 | 5.8 |

Signaling Pathway Modulation

While specific signaling pathway diagrams for compounds directly derived from Ethyl 2-(3-fluorophenyl)acetate are not extensively published, the development of kinase inhibitors inherently involves the modulation of key cellular signaling cascades. For instance, inhibitors of Aurora Kinase B, a common target for anticancer drug development, would impact the PI3K-Akt signaling pathway, which is crucial for cell cycle progression and survival.

Illustrative Signaling Pathway: PI3K-Akt Pathway

The following diagram depicts a simplified representation of the PI3K-Akt signaling pathway, a common target for kinase inhibitors.

Conclusion

Ethyl 2-(3-fluorophenyl)acetate stands as a testament to the power of strategic molecular design in modern drug discovery. Its versatility as a synthetic intermediate provides a robust platform for the creation of diverse and potent bioactive compounds. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to explore the full potential of this valuable building block. As our understanding of complex biological pathways deepens, the rational design and synthesis of novel therapeutics starting from well-chosen precursors like Ethyl 2-(3-fluorophenyl)acetate will undoubtedly continue to drive innovation and address unmet medical needs.

Navigating the Safety Profile of Ethyl 2-(3-fluorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(3-fluorophenyl)acetate is a valuable intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics. As with any chemical compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety data and handling precautions for Ethyl 2-(3-fluorophenyl)acetate.

Physicochemical Properties

A summary of the known physical and chemical properties of Ethyl 2-(3-fluorophenyl)acetate is presented below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Boiling Point | 126-129 °C (at 28 Torr) |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) |

| Appearance | Liquid |

| Purity | 97% or higher (typical) |

| Storage Temperature | Room Temperature, sealed in a dry environment |

Hazard Identification and Classification

Based on the data for the related compound, Ethyl fluoroacetate, a GHS classification for Ethyl 2-(3-fluorophenyl)acetate is proposed. Researchers should handle this compound with the assumption that it may possess similar hazardous properties.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

Signal Word: Danger

Precautionary Statements:

A comprehensive list of precautionary statements is essential for safe handling. The following are based on the potential hazards and are aligned with the Globally Harmonized System (GHS).[1][2][3][4]

| Type | Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][5] |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] | |

| P262 | Do not get in eyes, on skin, or on clothing.[1] | |

| P264 | Wash hands thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| P284 | [In case of inadequate ventilation] wear respiratory protection.[1] | |

| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P370+P378 | In case of fire: Use appropriate media to extinguish.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical. The following protocols are recommended.

| Situation | Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures and Personal Protection

Given its potential flammability, specific precautions must be taken in the event of a fire.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. |

| Fire-fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical/ventilating/lighting equipment.[5] |

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., butyl rubber, Viton®), a lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If the ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Experimental Protocols and Handling Workflow

A systematic approach to handling and in the event of an emergency is crucial. The following diagram illustrates a logical workflow for managing a spill of a flammable and toxic liquid like Ethyl 2-(3-fluorophenyl)acetate.

Caption: Workflow for handling a chemical spill.

This guide is intended to provide a foundation for the safe handling of Ethyl 2-(3-fluorophenyl)acetate. It is the responsibility of every researcher and institution to ensure that a comprehensive safety culture is in place, informed by the most current and specific data available. Always prioritize safety and handle all chemical compounds with the respect they are due.

References

Physical and chemical properties of "Ethyl 2-(3-fluorophenyl)acetate"

An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in pharmaceutical and chemical synthesis. The document details its characteristics, reactivity, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

Ethyl 2-(3-fluorophenyl)acetate is a fluorinated aromatic ester. The presence of the fluorine atom at the meta position of the phenyl ring influences its electronic properties and reactivity.[1] Its physical state at room temperature is a liquid.[2][3]

Table 1: Physical and Chemical Data of Ethyl 2-(3-fluorophenyl)acetate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FO₂ | [2][4] |

| Molecular Weight | 182.19 g/mol | [4] |

| CAS Number | 587-47-3 | [3][5][4] |

| Appearance | Liquid | [3] |

| Boiling Point | 126-129 °C at 28 Torr223.97 °C at 760 mmHg | [5][4] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Store in a dry, sealed container at room temperature. | [5] |

Chemical Reactivity and Stability

Aromatic esters are known for their relative stability, a property conferred by the delocalized electron density of the benzene ring.[6] Fluorination can further enhance oxidative stability.[7] The primary reactions involving Ethyl 2-(3-fluorophenyl)acetate are centered around its ester functional group.

-

Hydrolysis: In the presence of an acid or base catalyst, the ester can be hydrolyzed back to its parent carboxylic acid, 3-fluorophenylacetic acid, and ethanol.[8] The rate of hydrolysis can be influenced by pH.[9]

-

Transesterification: The ethyl group of the ester can be exchanged with another alcohol moiety in a process known as transesterification, allowing for the synthesis of different esters of 3-fluorophenylacetic acid.[8]

-

Amidation: The compound can react with amines to form the corresponding amides, a common reaction in the synthesis of more complex molecules.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Ethyl 2-(3-fluorophenyl)acetate [myskinrecipes.com]

- 5. Ethyl2-(3-fluorophenyl)acetate CAS#: 587-47-3 [amp.chemicalbook.com]

- 6. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 7. halocarbon.com [halocarbon.com]

- 8. Buy Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (EVT-11998279) [evitachem.com]

- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-(3-fluorophenyl)acetate" molecular structure and formula

This technical guide provides a comprehensive overview of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, physicochemical properties, synthesis, and its role in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1]

Molecular Structure and Formula

Ethyl 2-(3-fluorophenyl)acetate is an organic compound characterized by an ethyl ester functional group attached to a phenylacetic acid backbone, with a fluorine atom substituted at the meta-position of the phenyl ring.

Molecular Formula: C₁₀H₁₁FO₂[1][2][3]

Molecular Structure:

Synonyms:

-

ethyl 3-fluorophenylacetate[2]

-

(3-Fluorophenyl)acetic acid ethyl ester[2]

-

Benzeneacetic acid, 3-fluoro-, ethyl ester[2]

Physicochemical Properties

A summary of the key quantitative data for Ethyl 2-(3-fluorophenyl)acetate is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 587-47-3 | [1][2][3] |

| Molecular Weight | 182.19 g/mol | [1][2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 126-129 °C (at 28 Torr) | [3] |

| 223.97 °C (at 760 mmHg) | [1] | |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [3] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3] |

Experimental Protocols

Synthesis via Fischer Esterification

A common and efficient method for the synthesis of Ethyl 2-(3-fluorophenyl)acetate is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Reaction:

(3-Fluorophenyl)acetic acid + Ethanol ⇌ Ethyl 2-(3-fluorophenyl)acetate + Water

Materials:

-

3-Fluorophenylacetic acid

-

Absolute Ethanol (used in excess, also as solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Dichloromethane or Diethyl Ether (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

-

Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(3-fluorophenyl)acetate.

-

Purification: The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.

Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis of Ethyl 2-(3-fluorophenyl)acetate via Fischer Esterification.

Caption: Synthesis workflow for Ethyl 2-(3-fluorophenyl)acetate.

Spectroscopic Characterization Data

While specific experimental spectra for Ethyl 2-(3-fluorophenyl)acetate were not found in the conducted search, the expected spectral characteristics can be inferred from the functional groups present in the molecule. Researchers should verify the identity and purity of the synthesized compound using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm for the -CH₃ and a quartet around 4.1 ppm for the -OCH₂-), a singlet for the benzylic protons (-CH₂-) around 3.6 ppm, and a complex multiplet pattern in the aromatic region (around 6.9-7.4 ppm) due to the protons on the fluorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the aromatic ring (with C-F coupling), and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations and absorptions characteristic of the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 182.19. Common fragmentation patterns for ethyl esters would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Applications in Drug Discovery and Development

Ethyl 2-(3-fluorophenyl)acetate serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the fluorophenyl group is of particular interest in medicinal chemistry as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including those being investigated for neurological and psychiatric conditions such as anxiety and depression.[1] The ester functionality provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds during the drug discovery process.[1] For instance, related N-(3-fluorophenyl) amides have been explored as kinase inhibitors, highlighting a potential avenue for the derivatization of Ethyl 2-(3-fluorophenyl)acetate.

The logical relationship for its role as a building block in drug discovery is depicted below.

Caption: Role as a building block in drug discovery.

References

The Versatility of Ethyl 2-(3-fluorophenyl)acetate in Medicinal Chemistry: A Technical Guide to its Application in the Development of Aurora Kinase B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-fluorophenyl)acetate has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and an ester functional group, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the applications of Ethyl 2-(3-fluorophenyl)acetate, with a specific focus on its pivotal role in the development of potent and selective Aurora kinase B (AURKB) inhibitors for cancer therapy. This document will detail the synthetic pathways, present key biological data, and elucidate the mechanism of action of a lead compound derived from this core structure.

Introduction: The Significance of Ethyl 2-(3-fluorophenyl)acetate in Drug Discovery

Ethyl 2-(3-fluorophenyl)acetate is a readily available chemical intermediate that serves as a cornerstone in the synthesis of complex pharmaceutical agents.[1] The introduction of a fluorine atom into a phenyl ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The ester group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.[1] These attributes have led to its utilization in the synthesis of compounds targeting various therapeutic areas, most notably in the development of agents for neurological and psychiatric disorders.[1] However, a particularly compelling application lies in the generation of targeted anti-cancer agents, specifically inhibitors of Aurora kinase B.

Core Application: Synthesis of a Potent Aurora Kinase B Inhibitor

A prime example of the utility of Ethyl 2-(3-fluorophenyl)acetate is its use as a precursor for the synthesis of the potent and selective Aurora kinase B inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide .[2] This compound has demonstrated significant efficacy in preclinical cancer models and represents a promising lead for further clinical development.[2]

Synthetic Workflow

The synthesis of this complex molecule from Ethyl 2-(3-fluorophenyl)acetate involves a multi-step process. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow from Ethyl 2-(3-fluorophenyl)acetate to the final Aurora Kinase B inhibitor.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, based on established methodologies for similar chemical transformations. The specific details for the synthesis of the target compound are described in the primary literature.[2]

Step 1: Synthesis of 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide (Intermediate A)

-

Hydrolysis of Ethyl 2-(4-nitrophenyl)acetate: Ethyl 2-(4-nitrophenyl)acetate is hydrolyzed to 2-(4-nitrophenyl)acetic acid using a strong base such as sodium hydroxide in a mixture of water and a miscible organic solvent like ethanol, followed by acidification.

-

Amide Coupling: The resulting carboxylic acid is coupled with 3-fluoroaniline. This can be achieved using a variety of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., Dichloromethane) at room temperature.

-

Nitro Group Reduction: The nitro group of the resulting amide is reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent such as ethanol or ethyl acetate.

Step 2: Synthesis of 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline (Intermediate B)

-

Synthesis of the Quinazolinone Core: A substituted anthranilic acid is reacted with formamide at elevated temperatures to yield the corresponding quinazolinone.

-

Chlorination: The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Suzuki Coupling: The chloroquinazoline is then coupled with a boronic acid or ester derivative of 1-methyl-1H-pyrazole using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

Step 3: Final Coupling to Yield N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide

-

Buchwald-Hartwig Amination: Intermediate A and Intermediate B are coupled via a palladium-catalyzed cross-coupling reaction. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, aprotic solvent like dioxane at elevated temperatures.

-

Purification: The final compound is purified using standard techniques such as column chromatography on silica gel to afford the desired product.

Biological Activity and Data Presentation

The primary biological target of the synthesized compound is Aurora kinase B, a key regulator of mitosis.[2] Overexpression of AURKB is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2]

Quantitative Data

The inhibitory activity of the lead compound and its analogs against Aurora kinases is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |

| Lead Compound * | AURKB | <10 | Various | Enzymatic | [2] |

| Barasertib (AZD1152) | AURKB | 0.37 | Cell-free | Enzymatic | [3] |

| ZM447439 | AURKA/AURKB | 110/130 | Cell-free | Enzymatic | [3] |

| Hesperadin | AURKB | 250 | Cell-free | Enzymatic | [3] |

| Tozasertib (VX-680) | AURKA/AURKB | 0.6/18 | Cell-free | Enzymatic | [3] |

N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide

Aurora Kinase B Signaling Pathway

Aurora kinase B plays a crucial role in ensuring proper chromosome segregation and cytokinesis during cell division. Its inhibition disrupts these processes, leading to mitotic catastrophe and ultimately, cancer cell death.

Caption: The role of Aurora Kinase B in mitosis and its inhibition by the lead compound.

Conclusion

Ethyl 2-(3-fluorophenyl)acetate stands out as a highly valuable synthon in medicinal chemistry, enabling the efficient construction of complex and potent drug candidates. Its application in the synthesis of a selective Aurora kinase B inhibitor highlights its potential in the development of novel cancer therapeutics. The strategic incorporation of the 3-fluorophenylacetate moiety contributes significantly to the biological activity of the final compound. Further exploration of this scaffold is warranted to develop new therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of Ethyl 2-(3-fluorophenyl)acetate in their drug discovery programs.

References

Methodological & Application

Application Note: Synthesis of N-(3-fluorophenyl)acetamide Derivatives as Potential Active Pharmaceutical Ingredients using Ethyl 2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-fluorophenyl)acetate is a versatile chemical intermediate increasingly utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The presence of the fluorophenyl moiety is a key structural feature in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. This application note provides a detailed protocol for the synthesis of a model N-(3-fluorophenyl)acetamide derivative, a scaffold found in compounds investigated for various therapeutic activities, including as kinase inhibitors for cancer therapy.[1] The protocol outlines the hydrolysis of Ethyl 2-(3-fluorophenyl)acetate to its corresponding carboxylic acid, followed by an amide coupling reaction.

Materials and Methods

Part 1: Hydrolysis of Ethyl 2-(3-fluorophenyl)acetate

This procedure details the conversion of the starting ester to the corresponding carboxylic acid, a necessary step for the subsequent amide coupling.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-(3-fluorophenyl)acetate (10.0 g, 54.9 mmol) in ethanol (100 mL).

-

Addition of Base: To the stirred solution, add a solution of sodium hydroxide (4.4 g, 110 mmol) in water (50 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of 2-(3-fluorophenyl)acetic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 2-(3-fluorophenyl)acetate |

| Molecular Weight | 182.19 g/mol |

| Yield (Typical) | 90-95% |

| Product | 2-(3-fluorophenyl)acetic acid |

| Molecular Weight | 154.14 g/mol |

| Appearance | White solid |

Part 2: Amide Coupling to Synthesize N-(4-aminophenyl)-2-(3-fluorophenyl)acetamide

This section describes the coupling of 2-(3-fluorophenyl)acetic acid with p-phenylenediamine. For a more controlled reaction and to avoid side reactions, a mono-protected p-phenylenediamine derivative would be used in an industrial setting, followed by a deprotection step. For the purpose of this note, a direct coupling is described, which may require further optimization for selectivity.

Experimental Protocol:

-

Reaction Setup: In a 100 mL flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-fluorophenyl)acetic acid (1.54 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Activating Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12 mmol) and 4-Dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the solution and stir for 10 minutes at room temperature.

-

Amine Addition: In a separate flask, dissolve p-phenylenediamine (1.08 g, 10 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-(4-aminophenyl)-2-(3-fluorophenyl)acetamide.

Quantitative Data:

| Parameter | Value |

| Starting Material 1 | 2-(3-fluorophenyl)acetic acid |

| Starting Material 2 | p-phenylenediamine |

| Coupling Agents | EDC, DMAP |

| Yield (Typical) | 60-75% |

| Product | N-(4-aminophenyl)-2-(3-fluorophenyl)acetamide |

| Molecular Weight | 244.26 g/mol |

| Appearance | Off-white to light brown solid |

Visualizations

Caption: Synthetic workflow for the preparation of an API scaffold.

References

Application Notes and Protocols for the Alkylation of Ethyl 2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the α-alkylation of Ethyl 2-(3-fluorophenyl)acetate, a key synthetic transformation for the generation of a variety of chemical intermediates. The protocols described herein are based on the principles of enolate chemistry, a fundamental strategy in carbon-carbon bond formation.

The alkylation of esters at the α-position is a powerful tool in organic synthesis.[1] This process involves the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which then undergoes a substitution reaction with an electrophile, typically an alkyl halide.[2][3] This reaction is widely used in the pharmaceutical industry to introduce alkyl groups, which can significantly modulate the biological activity of molecules.

Reaction Principle

The alkylation of Ethyl 2-(3-fluorophenyl)acetate proceeds via a two-step mechanism:

-

Enolate Formation: A strong base is used to abstract the acidic α-proton, generating a resonance-stabilized enolate. The choice of base is critical to ensure complete and efficient enolate formation.[4]

-

Nucleophilic Attack (SN2 Reaction): The enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form the new C-C bond.[2][5] This step is subject to the typical limitations of SN2 reactions, favoring primary and methyl halides.[6]

Key Reagents and Their Roles

| Reagent | Role | Common Examples |

| Starting Material | Substrate for alkylation | Ethyl 2-(3-fluorophenyl)acetate |

| Base | Deprotonation of the α-carbon to form the enolate | Lithium diisopropylamide (LDA), Sodium hydride (NaH) |

| Alkylating Agent | Provides the alkyl group to be added | Alkyl halides (e.g., methyl iodide, benzyl bromide) |

| Solvent | Provides the reaction medium | Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethylformamide (DMF) |

Experimental Protocols

Two common protocols for the alkylation of esters analogous to Ethyl 2-(3-fluorophenyl)acetate are provided below. These can be adapted for the specific substrate.

Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)

This protocol is based on the alkylation of methyl phenylacetate, a close analog of the target molecule.[5] LDA is a strong, non-nucleophilic base that is highly effective for the quantitative formation of ester enolates.[4]

Materials:

-

Ethyl 2-(3-fluorophenyl)acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, syringes, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of Ethyl 2-(3-fluorophenyl)acetate (1.0 eq.) in anhydrous THF via syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Alkylation using Sodium Hydride (NaH)

This protocol is a general method for the alkylation of esters and other carbonyl compounds.[7][8] Sodium hydride is a strong base that can be used to deprotonate the α-carbon.[9][10]

Materials:

-

Ethyl 2-(3-fluorophenyl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

-

Preparation: In a round-bottom flask, suspend sodium hydride (1.1 eq., washed with hexanes to remove mineral oil) in anhydrous DMF.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of Ethyl 2-(3-fluorophenyl)acetate (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at room temperature for 1-2 hours, or until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes representative reaction conditions for the alkylation of phenylacetate derivatives, which can be considered as a starting point for the optimization of the alkylation of Ethyl 2-(3-fluorophenyl)acetate.

| Starting Material | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl phenylacetate | LDA | Methyl iodide | THF | -78 to RT | - | - |

| Indole | NaH | Benzyl chloride | HMPA | 0 to RT | 8-15 | 90-91[7] |

| 2-Methylcyclohexanone | NaH | Benzyl bromide | THF | RT | - | - |

| Diethyl malonate | NaOEt | Alkyl halide | Ethanol | RT | - | - |

Diagrams

General Workflow for Alkylation

Caption: General experimental workflow for the alkylation of Ethyl 2-(3-fluorophenyl)acetate.

Signaling Pathway of Enolate Alkylation

Caption: Chemical pathway for the enolate alkylation of Ethyl 2-(3-fluorophenyl)acetate.

References

- 1. charettelab.ca [charettelab.ca]

- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Synthesis of cytotoxically active derivatives based on alkylated 2,3-seco-triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Acylation Reactions Involving Ethyl 2-(3-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the acylation of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary focus is on the Claisen condensation reaction, a robust method for forming carbon-carbon bonds and introducing an acyl group at the α-position of the ester.

Introduction

Ethyl 2-(3-fluorophenyl)acetate is a valuable building block in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas.[1] Its fluorinated phenyl ring can enhance the metabolic stability and binding affinity of drug candidates. Acylation of this intermediate, typically at the α-carbon, is a critical step in the elaboration of its structure to create more complex molecules with desired pharmacological activities. The most common and effective method for this transformation is the Claisen condensation.

Acylation via Crossed Claisen Condensation

The crossed Claisen condensation is a versatile method for the acylation of esters. In this reaction, an ester with α-hydrogens, such as Ethyl 2-(3-fluorophenyl)acetate, is treated with a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an acylating agent. To favor the desired crossed product and minimize self-condensation, an excess of the non-enolizable or more reactive acylating agent is often used, or a strong, non-nucleophilic base is employed to pre-form the enolate.

Protocol 1: Acetylation using Ethyl Acetate

This protocol describes the acetylation of Ethyl 2-(3-fluorophenyl)acetate with ethyl acetate to yield ethyl 2-(3-fluorophenyl)-3-oxobutanoate.

Reaction Scheme:

Figure 1: Reaction scheme for the acetylation of Ethyl 2-(3-fluorophenyl)acetate.

Experimental Protocol:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Dry ethanol (e.g., 50 mL) is added to the flask, followed by the portion-wise addition of sodium metal (e.g., 1.0 eq) to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted.

-

Enolate Formation: Ethyl 2-(3-fluorophenyl)acetate (e.g., 1.0 eq) is added dropwise to the freshly prepared sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

-

Acylation: Ethyl acetate (e.g., 1.5 eq) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux (approximately 78-80 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the excess base and protonate the product.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Base | Sodium Ethoxide (NaOEt) |

| Solvent | Ethanol |

| Acylating Agent | Ethyl Acetate |

| Temperature | Reflux (78-80 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Protocol 2: Acylation using Acetyl Chloride